

Application Notes: Sulfo-Cy7 Carboxylic Acid for Flow Cytometry

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Compound of Interest

Compound Name: *Sulfo-Cy7 carboxylic acid*

Cat. No.: *B12386304*

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Introduction to Sulfo-Cy7 Carboxylic Acid

Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye that is increasingly utilized in biological imaging and analysis, including flow cytometry.[1][2][3] Its key advantages stem from its spectral properties, emitting light in the NIR region (approximately 773 nm) where cellular autofluorescence is minimal.[1] This leads to an improved signal-to-noise ratio, which is critical for the detection of low-abundance targets.[4] The sulfonate groups enhance its water solubility, making it suitable for labeling sensitive biological molecules like antibodies in aqueous environments without the need for organic co-solvents.[1]

Unlike its N-hydroxysuccinimide (NHS) ester counterpart, **Sulfo-Cy7 carboxylic acid** is not directly reactive with primary amines.[2][5] To be used for labeling proteins such as antibodies, its carboxylic acid group must first be activated. This is typically achieved through a two-step reaction involving a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysulfosuccinimide (Sulfo-NHS).[5] This activation process creates a semi-stable Sulfo-NHS ester that can then efficiently react with primary amines on the target protein to form a stable amide bond.[6]

Key Applications in Flow Cytometry

- Immunophenotyping: Antibodies conjugated with Sulfo-Cy7 can be used to identify and quantify specific cell populations based on the expression of cell surface or intracellular

markers. Its NIR emission makes it an excellent candidate for inclusion in complex multicolor panels, as it minimizes spectral overlap with fluorochromes excited by blue and yellow-green lasers.[\[7\]](#)[\[8\]](#)

- Intracellular Signaling Analysis (Phospho-flow): Sulfo-Cy7 conjugated antibodies can be used to detect the phosphorylation status of intracellular signaling proteins, providing insights into cellular activation states and signaling cascades at the single-cell level.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Intracellular Cytokine Staining: The detection of cytokines produced by immune cells is a key application. The brightness and low spectral overlap of Sulfo-Cy7 conjugates are advantageous for identifying rare cytokine-producing cells.[\[12\]](#)[\[13\]](#)

Data Presentation

Table 1: Physicochemical and Spectral Properties of Sulfo-Cy7

Property	Value	Reference(s)
Excitation Maximum	~750 nm	[1]
Emission Maximum	~773 nm	[1]
Stokes Shift	~23 nm	[1]
Molecular Weight	~747 g/mol	[1]
Solubility	Water, DMF, DMSO	[2]

Table 2: Recommended Starting Conditions for Antibody Labeling

Parameter	Recommended Range/Value	Notes
Activation Step		
Activation Buffer	MES, pH 4.7-6.0	Amine and carboxylate-free buffer is essential.
EDC:Sulfo-Cy7 Molar Ratio	1:1 to 1.5:1	A slight excess of EDC can be used.
Sulfo-NHS:Sulfo-Cy7 Molar Ratio	1:1 to 1.2:1	A slight excess of Sulfo-NHS stabilizes the active ester.
Reaction Time (Activation)	15-30 minutes at room temperature	
Conjugation Step		
Antibody Concentration	2-10 mg/mL	Higher concentrations can improve labeling efficiency.[5]
Conjugation Buffer	PBS, pH 7.2-8.5	Reaction with primary amines is most efficient at a slightly basic pH.[5]
Activated Dye:Antibody Molar Ratio	5:1 to 20:1	Start with a 10:1 ratio and optimize for the desired degree of labeling.[5]
Reaction Time (Conjugation)	1-2 hours at room temperature or overnight at 4°C	Protect from light.
Purification		
Method	Size-exclusion chromatography (e.g., Sephadex G-25)	To remove unconjugated dye and reaction byproducts.[5]

Table 3: General Parameters for Flow Cytometry Staining

Parameter	Recommended Value/Range	Notes
Cell Concentration	1 x 10 ⁶ to 1 x 10 ⁷ cells/mL	
Antibody Staining Concentration	0.1 - 10 µg/mL	Must be titrated for each new antibody-dye conjugate.
Incubation Time	20-60 minutes	
Incubation Temperature	4°C or on ice	To minimize non-specific binding and internalization.
Staining Buffer	PBS with 1-2% BSA or 5-10% FBS	To reduce non-specific antibody binding.
Wash Steps	2-3 washes with staining buffer	

Experimental Protocols

Protocol 1: Activation of Sulfo-Cy7 Carboxylic Acid and Conjugation to an Antibody

This protocol describes the covalent labeling of an antibody with **Sulfo-Cy7 carboxylic acid** using EDC/Sulfo-NHS chemistry.

Materials:

- **Sulfo-Cy7 carboxylic acid**
- Antibody (in amine-free buffer, e.g., PBS)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer (0.1 M MES, pH 5.5)
- Conjugation Buffer (PBS, pH 7.4)

- Quenching Buffer (1 M Tris-HCl, pH 8.0)
- Anhydrous DMSO
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

- Prepare Solutions:
 - Prepare a 10 mg/mL stock solution of **Sulfo-Cy7 carboxylic acid** in anhydrous DMSO.
 - Immediately before use, prepare 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.
- Activation of **Sulfo-Cy7 Carboxylic Acid**:
 - In a microcentrifuge tube, combine the **Sulfo-Cy7 carboxylic acid** stock solution with Activation Buffer.
 - Add the EDC and Sulfo-NHS stock solutions to the Sulfo-Cy7 solution. A recommended starting molar ratio is 1:1.2:1.5 (Sulfo-Cy7:Sulfo-NHS:EDC).
 - Incubate for 15-30 minutes at room temperature, protected from light.
- Conjugation to Antibody:
 - Ensure the antibody is at a concentration of 2-10 mg/mL in Conjugation Buffer.[5]
 - Add the activated Sulfo-Cy7 solution to the antibody solution. A starting molar ratio of 10:1 (dye:antibody) is recommended.[5]
 - Incubate for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
- Quenching the Reaction:
 - Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

- Incubate for 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the labeled antibody from unconjugated dye and reaction byproducts using a size-exclusion chromatography column equilibrated with PBS.
 - The first colored fraction to elute will be the Sulfo-Cy7-conjugated antibody.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Sulfo-Cy7). A DOL between 2 and 10 is often optimal for flow cytometry applications.[\[14\]](#)

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining cells with a Sulfo-Cy7-conjugated antibody.

Materials:

- Single-cell suspension
- Sulfo-Cy7-conjugated primary antibody
- Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)
- Fc Receptor Blocking Reagent (optional)
- Viability Dye (optional)

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.

- Adjust the cell concentration to 1×10^7 cells/mL in cold staining buffer.
- Fc Receptor Blocking (Optional):
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.
 - Add an Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C. This is crucial for cell types with high Fc receptor expression (e.g., B cells, monocytes).
- Antibody Staining:
 - Add the predetermined optimal concentration of the Sulfo-Cy7-conjugated antibody to the cells.
 - Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
 - Carefully decant the supernatant. Repeat the wash step twice.
- Viability Staining (Optional):
 - If a viability dye is used, resuspend the cells in the appropriate buffer and add the dye according to the manufacturer's protocol.
- Data Acquisition:
 - Resuspend the final cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and an appropriate emission filter for Sulfo-Cy7 (e.g., a 780/60 bandpass filter).
 - Ensure proper compensation controls (single-stained samples) are included to correct for spectral overlap, especially in multicolor panels.

Protocol 3: Intracellular Staining (Phospho-flow)

This protocol is adapted for the detection of intracellular phosphorylated proteins using a Sulfo-Cy7-conjugated antibody.

Materials:

- Cells for stimulation
- Stimulants (e.g., growth factors, cytokines) and inhibitors
- Fixation Buffer (e.g., 1.5-4% formaldehyde in PBS)
- Permeabilization Buffer (e.g., ice-cold 90% methanol or saponin-based buffers)
- Sulfo-Cy7-conjugated phospho-specific antibody
- Flow Cytometry Staining Buffer

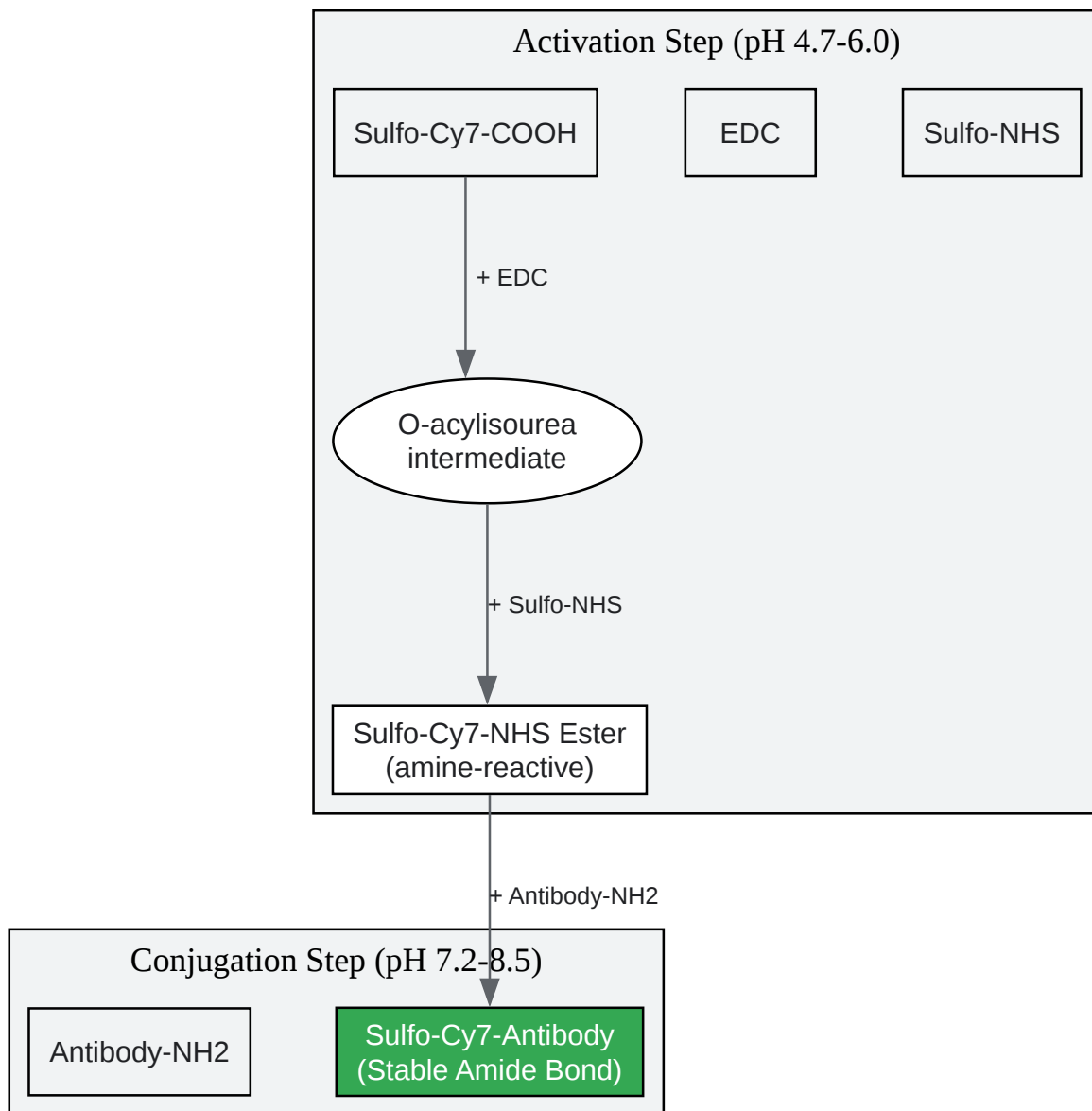
Procedure:

- Cell Stimulation:
 - Stimulate cells with the desired agonist/antagonist for the appropriate time and temperature to induce the signaling event of interest. Include unstimulated and control-treated cells.
- Fixation:
 - Immediately stop the stimulation by adding Fixation Buffer. Incubate for 10-15 minutes at room temperature. This cross-links proteins and preserves the phosphorylation state.
- Permeabilization:
 - Wash the fixed cells with staining buffer.
 - Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice, or by using a saponin-based permeabilization buffer according to the

manufacturer's protocol. Methanol is often preferred for detecting nuclear phospho-proteins.

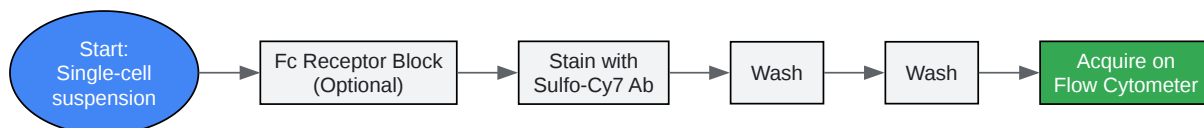
- Antibody Staining:
 - Wash the permeabilized cells thoroughly to remove the permeabilization reagent.
 - Perform Fc receptor blocking if necessary.
 - Add the Sulfo-Cy7-conjugated phospho-specific antibody and incubate for 30-60 minutes at room temperature in the dark.
- Washing and Data Acquisition:
 - Wash the cells twice with staining buffer.
 - Resuspend the cells in staining buffer and acquire data on a flow cytometer as described in Protocol 2.

Visualizations



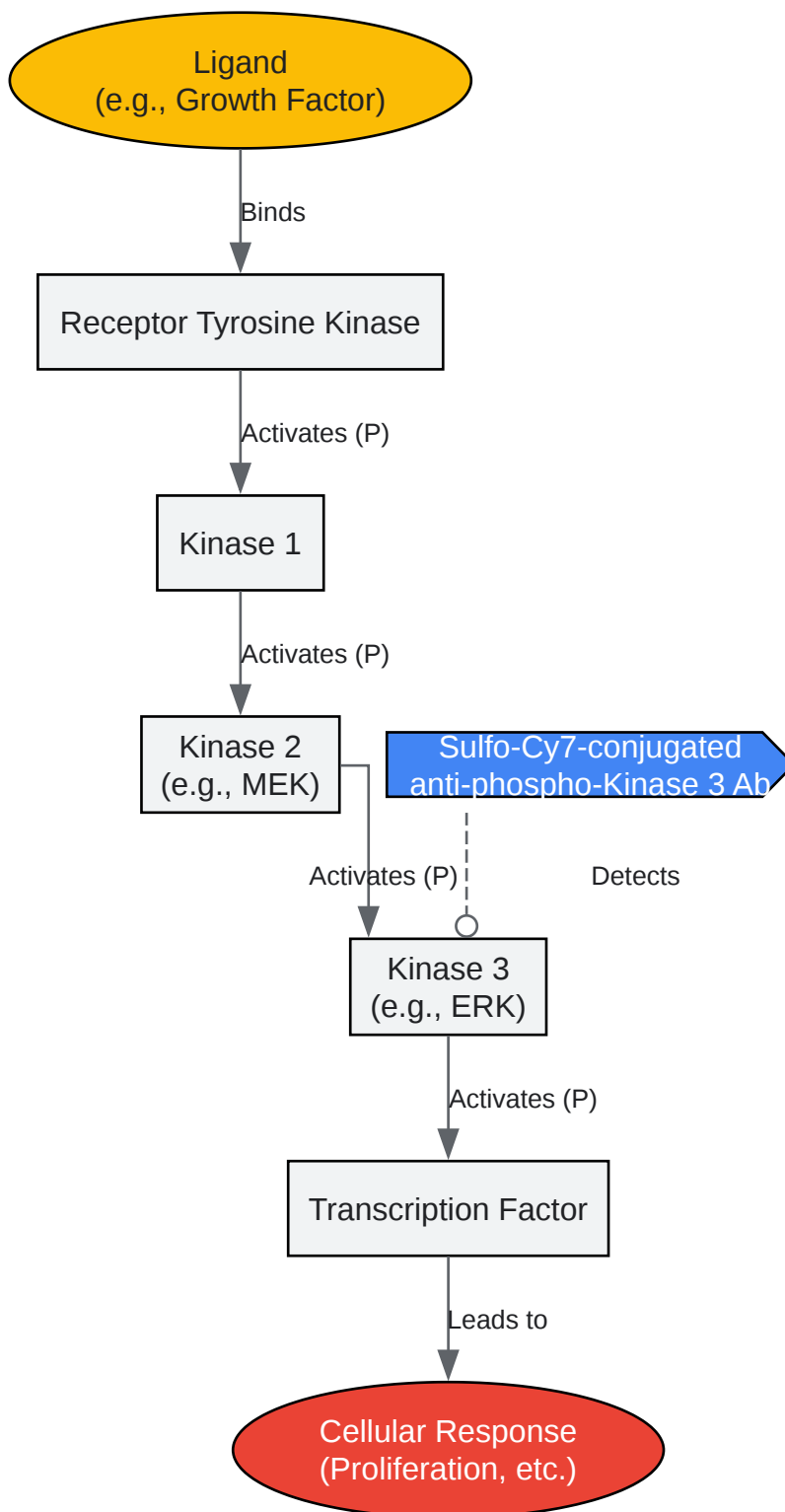
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Caption: Chemical activation and conjugation of **Sulfo-Cy7 carboxylic acid**.



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Caption: Workflow for cell surface staining and flow cytometry analysis.



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Caption: Example signaling pathway detectable by phospho-flow cytometry.

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